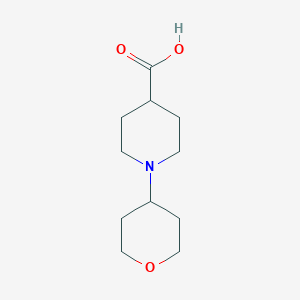

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H19NO3. It is a piperidine derivative that contains a tetrahydro-2H-pyran ring and a carboxylic acid group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid typically involves the following steps:

Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .

Analyse Des Réactions Chimiques

N-Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes N-alkylation and N-acylation reactions. These transformations are facilitated by the lone pair of electrons on the nitrogen atom, enabling nucleophilic substitution or acylation with alkyl halides or acyl chlorides, respectively.

Example Reaction:

Compound+R XBaseN Alkylated Product

-

Reagents: Alkyl halides (R-X), acyl chlorides (R-COCl)

-

Conditions: Polar aprotic solvents (e.g., DMF), room temperature or mild heating.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classic acid-derived reactions, including esterification, amidation, and acid chloride formation.

Amidation

The acid chloride reacts with amines or hydroxylamine derivatives to form amides. For instance, treatment with N,O-dimethylhydroxylamine hydrochloride produces a Weinreb amide, enabling ketone synthesis via Grignard reactions .

Acid Chloride+HN OMe MeBaseAmide Product

Conditions: Triethylamine or diisopropylethylamine (DIPEA) as base, room temperature .

Oxidation

The piperidine ring undergoes oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) , yielding N-oxides or ring-opened products depending on conditions.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) , though the latter typically requires activation of the acid (e.g., as an ester).

Halogenation and Substitution

The tetrahydropyran moiety’s oxygen atom can participate in halogenation under acidic conditions. For example, reaction with thionyl chloride in toluene at 80°C facilitates substitution, producing chlorinated derivatives .

Table 1: Representative Reactions and Conditions

Decarboxylation and Ring-Opening

Under high-temperature or basic conditions, the carboxylic acid group may undergo decarboxylation , releasing CO₂ and forming a piperidine derivative. This reaction is critical for simplifying the molecular scaffold in drug discovery.

Salt Formation

The compound forms stable hydrochloride salts via reaction with HCl in ethanol, enhancing its solubility for biological assays.

Applications De Recherche Scientifique

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid share structural similarities but may differ in their biological activities and applications.

Tetrahydro-2H-pyran Derivatives: These compounds contain the tetrahydro-2H-pyran ring but may have different functional groups attached, leading to varied properties.

The uniqueness of this compound lies in its specific combination of the piperidine and tetrahydro-2H-pyran rings, along with the carboxylic acid group, which contributes to its distinct chemical and biological properties .

Activité Biologique

1-Tetrahydro-2H-pyran-4-ylpiperidine-4-carboxylic acid (CAS No. 1158712-36-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO4 |

| Molecular Weight | 229.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1158712-36-7 |

Biological Activity

This compound has been studied for various biological activities, including:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. In a study focusing on the inhibition of Mycobacterium tuberculosis, derivatives of this compound were identified as potential leads due to their selective activity against the pathogen .

2. Anticancer Properties

The compound has shown promise in anticancer research, with studies indicating its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

3. Enzyme Inhibition

this compound has been implicated in the inhibition of specific enzymes, which may contribute to its therapeutic effects. For instance, it interacts with enzymes involved in metabolic pathways, potentially altering drug metabolism and enhancing efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Binding: The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

- Receptor Interaction: It may also bind to specific receptors, influencing cellular signaling pathways and physiological responses .

Case Studies

Case Study 1: Antimicrobial Screening

In a high-throughput screening of a chemical library, several analogs of this compound were tested against M. tuberculosis. One analog demonstrated a minimum inhibitory concentration (MIC) of 6.3 µM, indicating significant antimicrobial potential .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed that treatment led to a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

1-(oxan-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c13-11(14)9-1-5-12(6-2-9)10-3-7-15-8-4-10/h9-10H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSJNHBRVLLOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.